molecular formula C₁₁H₁₉N₅O₂S₂ B137771 Desmethyl Nizatidine CAS No. 82586-78-5

Desmethyl Nizatidine

Cat. No.: B137771
CAS No.: 82586-78-5
M. Wt: 317.4 g/mol
InChI Key: QDLSRAPBCBFIQC-UHFFFAOYSA-N
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Description

N-2-Monodes-methylnizatidine, commonly referred to as Desmethyl Nizatidine, belongs to the class of organic compounds known as 2,4-disubstituted thiazoles. These compounds contain a thiazole ring substituted at the positions 2 and 3. N-2-Monodes-methylnizatidine is a very strong basic compound based on its pKa .

Mechanism of Action

Target of Action

N-2-Mdmn, also known as Desmethyl Nizatidine, is a specific and potent H2-receptor antagonist . The primary targets of this compound are the histamine H2-receptors , particularly those located in the gastric parietal cells .

Mode of Action

N-2-Mdmn competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal, nocturnal, food-stimulated, and chemically stimulated gastric acid secretions .

Biochemical Pathways

It is known that the compound’s action on h2-receptors leads to a decrease in gastric acid production . This can have downstream effects on various digestive processes and the overall homeostasis of the gastrointestinal system.

Pharmacokinetics

The absolute oral bioavailability of N-2-Mdmn exceeds 70% . Peak plasma concentrations occur from 0.5 to 3 hours following the dose . The elimination half-life is 1 to 2 hours, and the volume of distribution is 0.8 to 1.5 L/kg . More than 90% of an orally administered dose of N-2-Mdmn is excreted in the urine within 12 hours, with about 60% of an oral dose excreted as unchanged drug . Renal clearance is about 500 mL/min .

Result of Action

The molecular and cellular effects of N-2-Mdmn’s action primarily involve the reduction of gastric acid secretion. By inhibiting the action of histamine on stomach cells, N-2-Mdmn reduces stomach acid production . This can help in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-2-Mdmn. For instance, the compound’s pKa can affect its reactivity with nitrosating agents . Additionally, the compound’s action may be influenced by the individual’s renal function, as renal impairment can significantly prolong the half-life and decrease the clearance of N-2-Mdmn .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Monodes-methylnizatidine involves the introduction of a methyl group to the nizatidine molecule. The reaction typically requires a strong base to deprotonate the nizatidine, followed by the addition of a methylating agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N-2-Monodes-methylnizatidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-2-Monodes-methylnizatidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazoles. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

N-2-Monodes-methylnizatidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating various medical conditions, particularly those involving the gastrointestinal tract.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-Monodes-methylnizatidine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLSRAPBCBFIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-78-5
Record name N-Desmethylnizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-MONODESMETHYLNIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the above procedure, 2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine and N-methyl-1-methylthio-2-nitroethyleneamine were reacted in water solution. The reaction was worked up and the product isolated by the above procedure to yield N-methyl-N'-2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine melting at 105°-107° C. after recrystallization from acetonitrile followed by recrystallization from ethanol.
Name
2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-1-methylthio-2-nitroethyleneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Desmethyl Nizatidine exhibit pharmacological activity comparable to Nizatidine?

A2: While the provided research focuses primarily on the pharmacokinetic profile of this compound, one study observes a correlation between this compound plasma concentrations and the administered dose of Nizatidine in dogs. [] This suggests potential pharmacological activity. Further research is necessary to determine if this compound possesses comparable or distinct pharmacological effects compared to Nizatidine, specifically its interaction with histamine H2-receptors.

  1. Takase, H., et al. “Pharmacokinetics of Nizatidine in Dogs and Rats.” Biopharmaceutics & Drug Disposition, vol. 11, no. 6, 1990, pp. 555–68. []
  2. Terada, Y., et al. “Hemofiltrability of Histamine H2-Receptor Antagonist, Nizatidine, and Its Metabolites in Patients with Renal Failure.” Therapeutic Drug Monitoring, vol. 18, no. 5, 1996, pp. 514–18. []

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